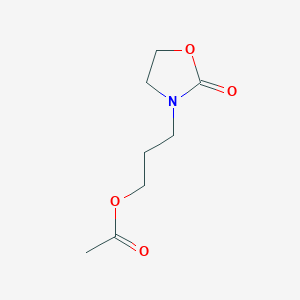

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-7(10)12-5-2-3-9-4-6-13-8(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJSMGMTPGFFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCN1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455767 | |

| Record name | 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87010-30-8 | |

| Record name | 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Hydroxypropyl)-2-oxazolidinone acetate molecular weight and formula

This technical guide provides a comprehensive structural and synthetic analysis of 3-(3-Hydroxypropyl)-2-oxazolidinone acetate , a functionalized oxazolidinone derivative.

This compound represents the ester form of the parent alcohol, where the terminal hydroxyl group has been acetylated. It is frequently utilized in organic synthesis as a stable precursor for introducing the oxazolidinone pharmacophore—a core structure found in antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban)—into larger molecular scaffolds.

Part 1: Physicochemical Profile & Core Data

The following data characterizes the acetate ester derivative (3-(3-acetoxypropyl)-2-oxazolidinone).

Molecular Identity

| Property | Value | Notes |

| Chemical Name | 3-(3-Acetoxypropyl)-2-oxazolidinone | IUPAC Systematic Naming |

| Molecular Formula | C₈H₁₃NO₄ | Calculated from stoichiometry |

| Molecular Weight | 187.19 g/mol | Monoisotopic Mass: 187.0845 |

| Core Scaffold | 2-Oxazolidinone | Cyclic carbamate (5-membered ring) |

| Functional Groups | Carbamate, Ester | Stable under neutral/acidic conditions |

| Predicted LogP | ~0.2 - 0.5 | More lipophilic than parent alcohol (LogP < 0) |

Elemental Analysis (Calculated)

| Element | Symbol | Atom Count | Atomic Mass | Mass Contribution | % Composition |

| Carbon | C | 8 | 12.011 | 96.09 | 51.33% |

| Hydrogen | H | 13 | 1.008 | 13.10 | 7.00% |

| Nitrogen | N | 1 | 14.007 | 14.01 | 7.48% |

| Oxygen | O | 4 | 15.999 | 64.00 | 34.19% |

Part 2: Synthetic Pathways & Mechanism

The synthesis of this molecule typically proceeds via a two-step sequence: N-alkylation of the oxazolidinone core followed by O-acetylation .

Reaction Scheme Visualization

The following diagram illustrates the conversion of 2-oxazolidinone to the final acetate ester.

Caption: Stepwise synthesis via N-alkylation of the carbamate nitrogen followed by esterification of the pendant alcohol.

Mechanistic Insight

-

N-Alkylation: The nitrogen atom in 2-oxazolidinone is relatively acidic (pKa ~12) due to the electron-withdrawing carbonyl. Deprotonation by a base (e.g., NaH or K₂CO₃) generates an aza-enolate nucleophile, which attacks 3-bromo-1-propanol in an Sₙ2 fashion.

-

Acetylation: The resulting primary alcohol is nucleophilic. In the presence of pyridine (acting as both solvent and base) and acetic anhydride, the hydroxyl group attacks the carbonyl of the anhydride. Pyridine facilitates the removal of the acetate leaving group and neutralizes the acetic acid byproduct.

Part 3: Experimental Protocol (Acetylation)

This protocol describes the conversion of the intermediate alcohol to the acetate ester. This method is self-validating via TLC monitoring.

Objective: Synthesis of 3-(3-acetoxypropyl)-2-oxazolidinone from 3-(3-hydroxypropyl)-2-oxazolidinone.

Reagents & Materials

-

Substrate: 3-(3-Hydroxypropyl)-2-oxazolidinone (1.0 equiv)

-

Reagent: Acetic Anhydride (Ac₂O) (1.5 equiv)[1]

-

Catalyst/Base: Pyridine (anhydrous) (3.0 equiv)

-

Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Accelerates reaction significantly.

-

Solvent: Dichloromethane (DCM) or reaction can be run neat in pyridine.

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon.

-

Dissolution: Add the substrate (10 mmol, ~1.45 g) and anhydrous DCM (20 mL). Add Pyridine (30 mmol, ~2.4 mL).

-

Critical Check: Ensure the system is moisture-free to prevent hydrolysis of acetic anhydride.

-

-

Addition: Cool the mixture to 0°C (ice bath). Dropwise add Acetic Anhydride (15 mmol, ~1.4 mL) over 5 minutes.

-

Why: Exothermic reaction control.

-

-

Catalysis: Add DMAP (1 mmol, ~122 mg) in one portion.

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.

-

Validation (TLC): Monitor using 5% Methanol in DCM.

-

Observation: The starting material (lower R_f, more polar) should disappear. The product (acetate) will appear as a higher R_f spot (less polar).

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2 x 30 mL) to remove Pyridine (converts to water-soluble pyridinium salt).

-

Wash with Saturated NaHCO₃ (remove excess acetic acid).

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Part 4: Analytical Characterization

To confirm the identity of C₈H₁₃NO₄ , researchers should look for the following spectral signatures:

| Technique | Expected Signal | Interpretation |

| ¹H NMR | δ 2.05 ppm (s, 3H) | Singlet corresponding to the methyl group of the acetate (-OCOCH ₃). |

| ¹H NMR | δ 4.10 ppm (t, 2H) | Triplet for the -CH ₂-OAc protons (deshielded by ester oxygen). |

| ¹H NMR | δ 3.30-3.50 ppm | Signals for the ring protons (-NCH ₂CH ₂O-). |

| IR Spectroscopy | 1735-1750 cm⁻¹ | Strong C=O stretch (Ester). |

| IR Spectroscopy | 1760-1780 cm⁻¹ | Strong C=O stretch (Carbamate/Oxazolidinone ring). |

| Mass Spectrometry | m/z 188.2 [M+H]⁺ | Protonated molecular ion in ESI(+). |

Mass Spec Fragmentation Logic

The following graph depicts the expected fragmentation pattern in Mass Spectrometry (ESI/EI), useful for structural confirmation.

Caption: Primary fragmentation pathway involves the loss of the acetyl group (neutral loss of acetic acid).

References

-

Acetylation Protocols (General)

-

O-Acetylation using acetic anhydride in pyridine.[1] Glycoscience Protocols (GlycoPODv2), 2021.

-

-

Oxazolidinone Chemistry & Rivaroxaban Context

- Roehrig, S., et al. "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 2005.

-

Molecular Weight Calculation Standards

- Molecular Weight Calculator & Stoichiometry Standards. Calculator.

Sources

Solubility of Oxazolidinone Acetate Intermediates in Organic Solvents: A Technical Guide

Introduction

Oxazolidinones represent a critical class of synthetic antibiotics, distinguished as the first new class to be introduced into clinical practice in several decades.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, renders them effective against a wide spectrum of multidrug-resistant Gram-positive bacteria.[1][3] The synthesis of oxazolidinone-based active pharmaceutical ingredients (APIs), such as Linezolid, involves multiple steps with various intermediates.[1][4] A crucial, yet often challenging, aspect of these synthetic processes is the purification of intermediates, where solubility in organic solvents plays a pivotal role.[5]

This in-depth technical guide provides a comprehensive overview of the solubility of oxazolidinone acetate intermediates in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights to navigate the complexities of their synthesis and purification. We will delve into the fundamental principles governing solubility, present methodologies for its determination, and provide a comparative analysis of solubility in various common organic solvents.

I. Foundational Principles of Solubility for Oxazolidinone Intermediates

The solubility of a compound is defined as the maximum concentration that can be completely dissolved in a given solvent at a specific temperature and pressure.[6] For oxazolidinone acetate intermediates, their solubility in organic solvents is governed by a delicate interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[7][8]

The Role of Molecular Structure and Polarity

The archetypal oxazolidinone structure contains a five-membered ring with both nitrogen and oxygen atoms, an N-aryl substituent, and an acylaminomethyl group at the C5 position.[2][9] The presence of polar functional groups, such as the carbonyl group of the oxazolidinone ring and the acetate moiety, allows for dipole-dipole interactions and hydrogen bonding with polar solvents.[10]

Conversely, the N-aryl substituent and any alkyl portions of the molecule contribute to its non-polar character, favoring interactions with non-polar solvents through van der Waals forces. The overall solubility is therefore a function of the balance between these polar and non-polar characteristics.[10]

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents will generally be more effective at dissolving polar solutes, and non-polar solvents will be better for non-polar solutes.[11] For oxazolidinone intermediates, which possess both polar and non-polar regions, a solvent with intermediate polarity or a mixture of solvents is often optimal.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[11][12]

-

Hydrogen Bonding: The ability of the oxazolidinone acetate intermediate to act as a hydrogen bond donor or acceptor significantly influences its solubility in protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., dimethylformamide).[7]

-

Crystalline Structure (Polymorphism): Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities due to variations in their crystal lattice energies.[11]

II. Methodologies for Determining Solubility

Accurate solubility data is paramount for process development and optimization. Several methods, ranging from high-throughput screening to more definitive equilibrium techniques, are employed.

A. Kinetic Solubility Measurement

Kinetic solubility methods are often used in the early stages of drug discovery for rapid screening.[13][14] These methods typically involve dissolving the compound in a high-solubility solvent like dimethyl sulfoxide (DMSO) and then adding it to an aqueous or organic buffer.[14] The point at which precipitation occurs is detected, often by nephelometry (light scattering).[15][16] While efficient, these methods measure a metastable state and may not reflect true thermodynamic solubility.[17]

B. Thermodynamic (Equilibrium) Solubility Measurement

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][17] This technique involves adding an excess amount of the solid compound to the solvent of interest and agitating the mixture until equilibrium is reached (typically 24-72 hours).[17] The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the supernatant is determined analytically, usually by High-Performance Liquid Chromatography (HPLC).[17]

Experimental Protocol: Shake-Flask Method for Oxazolidinone Acetate Intermediates

-

Preparation: Add an excess amount of the crystalline oxazolidinone acetate intermediate to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Centrifuge the sample to further sediment any suspended solids.

-

Filtration: Filter the clarified supernatant through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid. Check for potential adsorption of the compound to the filter material.

-

Analysis: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the oxazolidinone acetate intermediate using a validated HPLC-UV or LC-MS/MS method.

-

Solid-State Analysis: Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed during the experiment.[17]

dot graph TD { A[Start: Add excess solid to solvent] --> B{Equilibrate with agitation at constant temperature}; B --> C[Sample supernatant]; C --> D[Centrifuge to sediment solids]; D --> E[Filter supernatant]; E --> F[Analyze filtrate concentration via HPLC]; B --> G[Analyze residual solid via XRPD/DSC]; F --> H[End: Determine solubility]; G --> H;

}

Caption: Workflow for Thermodynamic Solubility Determination.

III. Solubility of Oxazolidinone Acetate Intermediates in Common Organic Solvents

The choice of solvent is critical during the synthesis and purification of oxazolidinone intermediates.[5] Purification often involves techniques like column chromatography or recrystallization, both of which are highly dependent on the solubility characteristics of the compound.[5]

A. Qualitative Solubility Observations

Practical experience and literature reports indicate varying degrees of solubility for oxazolidinone derivatives in common organic solvents. For instance, Linezolid, a prominent oxazolidinone antibiotic, is soluble in ethanol, DMSO, and dimethylformamide.[18] It is also soluble in methanol and chloroform, but has low solubility in water and is practically insoluble in ethyl acetate.[10][19] These observations provide a useful starting point for selecting solvents for related intermediates.

B. Quantitative Solubility Data

The following table summarizes the solubility of a representative oxazolidinone acetate intermediate in a range of organic solvents at 25°C, as determined by the shake-flask method. It is important to note that specific solubility values will vary depending on the exact structure of the intermediate.

| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) |

| Dichloromethane (DCM) | 3.1 | Aprotic | ~15 |

| Ethyl Acetate | 4.4 | Aprotic | < 1 |

| Tetrahydrofuran (THF) | 4.0 | Aprotic | ~10 |

| Acetonitrile | 5.8 | Aprotic | ~5 |

| Ethanol | 4.3 | Protic | ~8 |

| Methanol | 5.1 | Protic | ~12 |

| Dimethylformamide (DMF) | 6.4 | Aprotic | > 30 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic | > 30 |

Note: These are approximate values for a typical oxazolidinone acetate intermediate and should be experimentally verified for a specific compound.

C. Analysis and Interpretation

The data reveals several key trends:

-

High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in highly polar aprotic solvents like DMF and DMSO. This is likely due to strong dipole-dipole interactions between the solvent and the polar functional groups of the oxazolidinone acetate intermediate.

-

Moderate Solubility in Alcohols and Chlorinated Solvents: Methanol, ethanol, and dichloromethane show moderate solvating power. The ability of alcohols to act as both hydrogen bond donors and acceptors contributes to their effectiveness.

-

Low Solubility in Less Polar Solvents: The low solubility in ethyl acetate highlights the importance of strong polar interactions for dissolving these intermediates.

-

Impact of Solvent Choice on Purification: The significant differences in solubility can be exploited for purification. For example, a solvent system of dichloromethane and a less polar co-solvent like hexane could be effective for column chromatography.[5] For recrystallization, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature would be ideal.

dot graph RL { rankdir=LR; node [shape=box, style=filled, fontname="Arial"];

}

Caption: Relationship between Solvent Polarity and Solubility.

IV. Practical Considerations and Troubleshooting

A. Impact of Impurities

The presence of impurities can significantly affect the measured solubility of an oxazolidinone acetate intermediate. Impurities may either enhance or depress solubility depending on their nature and interaction with the solute and solvent. Therefore, using highly purified material for solubility determination is crucial for obtaining accurate and reproducible data.

B. Solvent Mixtures

In many practical applications, particularly in chromatography and recrystallization, solvent mixtures are employed to fine-tune the solubility.[5] By systematically varying the ratio of a "good" solvent to a "poor" solvent, a desired level of solubility can be achieved to optimize separation and crystallization processes.

C. Overcoming Poor Solubility

For intermediates with inherently low solubility, several strategies can be employed. The use of co-solvents can increase solubility.[12][15] In some cases, forming a salt or a prodrug of the intermediate can dramatically improve its solubility profile.[9] Another approach involves the use of cyclodextrins to form inclusion complexes, which can enhance aqueous solubility.[20][21]

Conclusion

A thorough understanding of the solubility of oxazolidinone acetate intermediates in organic solvents is fundamental to the successful development and scale-up of synthetic routes for this important class of antibiotics. By applying the principles of intermolecular forces and employing robust experimental methodologies, researchers can generate reliable solubility data. This knowledge is instrumental in making informed decisions regarding solvent selection for reactions, extractions, chromatographic purification, and crystallization, ultimately leading to more efficient and robust manufacturing processes.

References

-

ResearchGate. (n.d.). Synthesis of oxazolidin-2-ones. [Figure]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

-

ChemBK. (2025, August 19). Linezolid. Retrieved from [Link]

-

ARKIVOC. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

Antonella, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4233. [Link]

-

MDPI. (2023, March 30). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Retrieved from [Link]

-

PubMed. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

-

Solubility of Things. (n.d.). Linezolid. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2021, July 12). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

-

Scielo. (n.d.). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2022). Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharm. Retrieved from [Link]

-

Dove Medical Press. (2017, July 10). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

-

Research and Reviews. (2022, February 11). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Scilit. (n.d.). Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. Retrieved from [Link]

- Google Patents. (2008, September 16). Process for the preparation of an oxazolidinone antibacterial agent and intermediates thereof.

-

ResearchGate. (n.d.). O3 Solubility in Various Organic Solvents. [Figure]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Retrieved from [Link]

Sources

- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Solubility factors when choosing a solvent [labclinics.com]

- 12. rroij.com [rroij.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. rheolution.com [rheolution.com]

- 17. raytor.com [raytor.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. chembk.com [chembk.com]

- 20. scielo.br [scielo.br]

- 21. mdpi.com [mdpi.com]

Key intermediates in the synthesis of Ifosfamide chemotherapy drugs

An In-Depth Technical Guide to the Synthesis of Ifosfamide: Key Intermediates and Process Logic

Executive Summary

Ifosfamide (N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide) represents a structural isomer of cyclophosphamide, distinguished by the translocation of one chloroethyl group from the exocyclic nitrogen to the endocyclic nitrogen (N3).[1][2][3][4] This structural nuance dictates its unique metabolic activation profile and necessitates a distinct synthetic strategy.

This guide analyzes the "Acylation-Reduction" pathway , currently the preferred industrial route due to its avoidance of highly toxic aziridine intermediates. We will dissect the three critical intermediates that define this pathway, providing mechanistic insights, process controls, and self-validating protocols for the high-purity synthesis of Ifosfamide.

Retrosynthetic Analysis & Strategic Logic

The synthesis of Ifosfamide is a lesson in chemoselectivity. The challenge lies in differentiating the two nitrogen atoms (exocyclic vs. endocyclic) to attach the chloroethyl groups at specific positions.

-

The Challenge: Direct dialkylation of the oxazaphosphorinane ring is prone to polymerization and regio-isomeric mixtures.

-

The Solution: A stepwise construction where the exocyclic nitrogen is functionalized first (via substitution), and the endocyclic nitrogen is functionalized second (via acylation followed by reduction).

DOT Diagram 1: Retrosynthetic Disconnection

Caption: Retrosynthetic breakdown of Ifosfamide via the Acylation-Reduction pathway, highlighting the stepwise introduction of chloroethyl moieties.

Deep Dive: Key Intermediates & Protocols

Intermediate 1: 2-Chloro-1,3,2-oxazaphosphinan-2-oxide

This is the "chassis" of the molecule. It is formed by the reaction of 3-amino-1-propanol with phosphorus oxychloride (

-

Mechanistic Insight: The reaction involves a double nucleophilic attack on the phosphorus center. The hydroxyl group attacks first (forming a P-O bond), followed by the amine (forming a P-N bond), releasing 2 equivalents of HCl.

-

Critical Control Point: Temperature control (-5°C to 0°C) is vital to prevent polymerization of the amino-alcohol or hydrolysis of the

bond. -

Self-Validating System:

-

Purity Check:

NMR is the gold standard here. The shift of the cyclic chloride is distinct (~3-5 ppm relative to

-

Intermediate 2: 2-[(2-Chloroethyl)amino]-1,3,2-oxazaphosphinan-2-oxide

Here, the exocyclic nitrogen side chain is installed.[1][3][4][5] The cyclic chloride (Intermediate 1) reacts with 2-chloroethylamine hydrochloride.[6]

-

Experimental Protocol:

-

Dissolution: Dissolve Intermediate 1 in dry dichloromethane (DCM).

-

Addition: Add 2-chloroethylamine hydrochloride (1.05 eq).

-

Base Metering: Slowly add Triethylamine (2.0 eq) at 0-5°C.

-

Why? The first equivalent neutralizes the HCl salt of the amine; the second scavenges the HCl produced by the substitution. Rapid addition causes exotherms that open the phosphate ring.

-

-

Workup: Wash with cold dilute HCl to remove unreacted amines.

-

-

Causality: The use of 2-chloroethylamine hydrochloride (solid) rather than the free base (liquid/gas) allows for precise stoichiometry, preventing the formation of bis-substituted byproducts.

Intermediate 3: 3-(2-Chloroacetyl)-2-[(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-2-oxide

This is the pivotal "Safety Intermediate." Instead of using toxic alkylating agents to attach the second ethyl chain, we attach a chloroacetyl group.

-

Reaction Logic: The ring nitrogen (N3) is less nucleophilic than the exocyclic nitrogen due to the electron-withdrawing phosphoryl group. However, it can be acylated using Chloroacetyl Chloride.[7]

-

Protocol:

-

React Intermediate 2 with Chloroacetyl Chloride (1.1 eq) in the presence of a base (e.g.,

or TEA). -

Observation: The reaction converts the secondary amine (Ring-NH) to a tertiary amide.

-

-

Validation:

-

IR Spectroscopy: Look for the appearance of the Amide I band (~1680

). -

HPLC: This intermediate is stable and crystallizable, allowing for a "Purge Point" where impurities from previous steps can be removed before the final sensitive reduction.

-

The Final Transformation: Selective Reduction

The conversion of Intermediate 3 to Ifosfamide requires the reduction of the amide carbonyl (

-

Reagents: Borane-THF complex (

) or Sodium Borohydride ( -

Risk: Over-reduction can lead to Dechloro-Ifosfamide (loss of Cl) or ring opening.

-

Process Optimization:

-

Maintain temperature < 10°C during hydride addition.[8]

-

Quench carefully with dilute acid to decompose the Boron-Amine complex.

-

Table 1: Process Parameters & Impurity Profile

| Parameter | Specification | Impact on Quality |

| Reaction Temp (Step 1) | -5°C to 5°C | Prevents P-O-P dimerization (Pyrophosphate impurities). |

| Moisture Content | < 0.05% (Karl Fischer) | Water hydrolyzes |

| Reduction Stoichiometry | 2.5 - 3.0 eq Hydride | Excess leads to Dechloro-Ifosfamide; Deficit leads to incomplete amide reduction. |

| Final pH (Workup) | 6.5 - 7.5 | Acidic pH hydrolyzes the ring; Basic pH promotes racemization/degradation. |

Self-Validating Systems & Quality Control

A robust protocol must include "Checkpoints" that confirm the system is functioning correctly before proceeding.

-

Checkpoint A (Post-Cyclization):

-

Test: Refractive Index (RI) or GC of the reaction mixture.

-

Criteria: Disappearance of 3-aminopropanol. If >1% remains, do not proceed to Step 2 (leads to complex mixtures).

-

-

Checkpoint B (Post-Acylation):

-

Test: HPLC Purity of Intermediate 3.

-

Criteria: Must be >98%.[9] This is the best point to recrystallize (e.g., from Ethyl Acetate/Heptane) to remove non-polar impurities.

-

-

Checkpoint C (Final Product):

DOT Diagram 2: Impurity Pathways

Caption: Logical map of impurity formation. Red dashed lines indicate failure modes in process control.

References

-

Patent CN111943979B . Ifosfamide intermediate, preparation method and application thereof. (2020). Google Patents. Link

-

Patent CN101058589A . Method of synthesizing ifosfamide. (2007).[11] Google Patents. Link

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 3690, Ifosfamide. (2025). PubChem. Link

-

ChemicalBook . Ifosfamide Synthesis and Reaction Routes. (n.d.). ChemicalBook. Link

-

Veeprho . Ifosfamide Impurities and Related Compounds. (2024).[5] Veeprho Laboratories. Link

Sources

- 1. Ifosfamide synthesis - chemicalbook [chemicalbook.com]

- 2. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO1997022614A1 - Ifosfamide, analogues thereof and their preparation - Google Patents [patents.google.com]

- 6. CN109516919A - A kind of preparation method of three (2- amino-ethyl) amine - Google Patents [patents.google.com]

- 7. CN111943979B - Ifosfamide intermediate, preparation method and application thereof - Google Patents [patents.google.com]

- 8. Ifosfamide intermediate, preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilization of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate in Pharmaceutical Synthesis

This guide details the technical application of 3-(3-Hydroxypropyl)-2-oxazolidinone acetate (CAS 87010-30-8), primarily known as a critical intermediate in the synthesis of nitrogen-mustard alkylating agents like Ifosfamide .

While the user prompt frames this compound as a "chiral auxiliary precursor," it is scientifically critical to clarify that the molecule itself is achiral due to the lack of substitution at the C4/C5 positions of the oxazolidinone ring. Its role in "chiral synthesis" is that of a scaffold or linker used to construct complex chiral drugs (like Ifosfamide, which possesses a chiral phosphorus center).

This protocol addresses its preparation, activation (deacetylation), and utilization as a structural building block in pharmaceutical chemistry.

Abstract

This guide provides a comprehensive workflow for the handling, activation, and synthetic application of this compound. While often conflated with Evans-type chiral auxiliaries, this

Part 1: Scientific Foundation & Strategic Analysis

1.1 Molecule Identity & Properties

-

CAS Number: 87010-30-8[1]

-

Molecular Formula:

[2] -

Role: Protected Linker / Drug Intermediate.

-

Chirality Status: Achiral . (The oxazolidinone ring is unsubstituted at C4/C5; the

-substitution is linear).

1.2 The "Chiral Auxiliary" Distinction (Senior Scientist Note)

Critical Insight: Researchers often confuse

-substituted oxazolidinones with Evans Auxiliaries .

Evans Auxiliaries: Require a substituent at C4 (e.g., isopropyl, phenyl) and a free N-H group to allow for

-acylation. They induce stereochemistry via steric hindrance during enolate formation.3-(3-Hydroxypropyl)-2-oxazolidinone: Has an alkylated nitrogen. It cannot function as an Evans auxiliary. Instead, it serves as a precursor to chiral drugs (like Ifosfamide) by providing the necessary carbon skeleton for the formation of chiral oxazaphosphorine rings.

1.3 Mechanism of Action: The "Masked" Linker

This compound functions as a protected 3-amino-1-propanol derivative. The oxazolidinone ring protects the amine and the proximal alcohol (as a carbamate), while the acetate protects the distal alcohol.

-

Step 1 (Activation): Selective hydrolysis of the acetate ester reveals a primary hydroxyl group.

-

Step 2 (Coupling): The free hydroxyl acts as a nucleophile (e.g., attacking a phosphorus center in Ifosfamide synthesis) or a leaving group precursor (via mesylation/tosylation).

Part 2: Experimental Protocols

Protocol A: Activation (Deacetylation)

Objective: To convert the storage form (acetate) into the reactive intermediate 3-(3-hydroxypropyl)-2-oxazolidinone (CAS 87010-29-5).

Reagents:

-

This compound (1.0 eq)

-

Potassium Carbonate (

) (0.1 eq, catalytic) -

Methanol (

), anhydrous

Procedure:

-

Dissolution: Dissolve 10 mmol of the acetate in 50 mL of anhydrous MeOH under

atmosphere. -

Catalysis: Add solid

(1 mmol) in one portion. -

Reaction: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (

) should disappear, yielding a more polar spot ( -

Quench: Neutralize with Amberlyst-15 (H+ form) resin or a stoichiometric amount of acetic acid.

-

Isolation: Filter the resin/salts and concentrate the filtrate in vacuo.

-

Purification: The resulting oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (100% EtOAc to 5% MeOH/EtOAc).

Yield Expectation: 90–98% (Colorless to pale yellow oil).

Protocol B: Synthesis of Ifosfamide Precursor (Phosphorylation)

Objective: To utilize the activated linker in the synthesis of the chiral oxazaphosphorine core.

Reagents:

-

Activated Alcohol (from Protocol A)

-

Phosphorus Oxychloride (

) -

2-Chloroethylamine hydrochloride

-

Triethylamine (

)

Workflow:

-

Phosphorylation: The activated alcohol (3-(3-hydroxypropyl)-2-oxazolidinone) is treated with

to form the dichlorophosphate intermediate. -

Cyclization: Reaction with 2-chloroethylamine induces cyclization to form the oxazaphosphorine ring.

-

Note: It is at this stage that the chiral phosphorus center is formed. The product is a racemate unless chiral catalysts or separation techniques are employed.

-

-

Oxidation/Hydrolysis: Controlled hydrolysis yields the final Ifosfamide structure.

Part 3: Visualization & Data

3.1 Chemical Pathway Diagram

The following diagram illustrates the transformation of the acetate precursor into the active drug scaffold.

Caption: Pathway from the stable acetate precursor to the bioactive chiral oxazaphosphorine scaffold.

3.2 Comparative Properties Table

| Property | Acetate Precursor (Starting Material) | Activated Alcohol (Intermediate) |

| CAS Number | 87010-30-8 | 87010-29-5 |

| State | Viscous Oil / Low-melting solid | Viscous Oil |

| Reactivity | Protected (Stable) | Nucleophilic (Reactive -OH) |

| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO |

| Primary Use | Stable storage form | Linker for phosphorylation |

References

-

Santa Cruz Biotechnology. this compound (CAS 87010-30-8) Product Data.

-

ChemicalBook. 3-(3-Hydroxypropyl)-2-oxazolidinone: Properties and Applications in Ifosfamide Synthesis.

-

National Institutes of Health (PubMed). Synthesis and antitumor activity of analogues of ifosfamide. (Context on oxazaphosphorine ring formation).

-

Google Patents. Process for the preparation of ifosfamide having improved properties (US4882452A).

Sources

Application Note: Chemoselective Deprotection of Acetate Groups in Oxazolidinone Derivatives

Abstract

This application note details the protocol for the chemoselective removal of O-acetyl protecting groups in the presence of oxazolidinone pharmacophores or auxiliaries. While oxazolidinone rings (cyclic carbamates) are generally more stable than acyclic esters, they can undergo ring-opening or nucleophilic cleavage under harsh basic conditions—particularly when activated as N-acyl derivatives (Evans auxiliaries). This guide provides three tiered methodologies: (1) Mild Carbonate Methanolysis (Standard), (2) Enzymatic Hydrolysis (High Selectivity), and (3) Acid-Catalyzed Transesterification (Alternative), ensuring high yield and structural integrity of the core scaffold.

Introduction & Strategic Analysis

Oxazolidinones are critical structural motifs in antibiotics (e.g., Linezolid, Tedizolid) and chiral auxiliaries (Evans type). Synthetic routes to these molecules often employ acetate esters to protect hydroxyl functionalities.[1][2][3] The challenge lies in removing these acetate groups without compromising the oxazolidinone ring.

The Chemoselectivity Challenge

The reactivity hierarchy of carbonyl species is the governing principle of this protocol.

-

Target: Acetate Ester (R-OAc).

-

Off-Target: Oxazolidinone (Cyclic Carbamate).

-

Risk:

-

Type A (N-Aryl/Alkyl Oxazolidinones): The ring is relatively stable. Strong bases (NaOH, reflux) may cause hydrolysis to amino alcohols.

-

Type B (N-Acyl Oxazolidinones/Evans Auxiliaries): The exocyclic carbonyl is highly activated. Standard alkoxide deprotection (Zemplén) will cleave the auxiliary to form a methyl ester, destroying the chiral scaffold.

-

Mechanistic Hierarchy

The following diagram illustrates the reactivity landscape and the decision logic for selecting a method.

Caption: Decision matrix for deprotection based on oxazolidinone substitution pattern.

Methodology 1: Mild Carbonate Methanolysis (Standard)

Best for: Type A substrates (N-Aryl/Alkyl oxazolidinones) where the ring nitrogen is not acylated. Mechanism: Base-catalyzed transesterification. Potassium carbonate provides a buffered basic environment (pH ~10-11 in MeOH) sufficient to cleave esters but generally insufficient to open the cyclic carbamate at room temperature.

Reagents & Equipment[3][4][5][6][7][8][9]

-

Solvent: Methanol (HPLC Grade, dry preferred to minimize hydrolysis vs. methanolysis).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.

-

Quench: Amberlite IR-120 (H⁺ form) resin or dilute HCl.

Protocol Steps

-

Preparation: Dissolve the acetylated oxazolidinone (1.0 equiv) in Methanol (10 mL/mmol).

-

Note: If solubility is poor, use a co-solvent mixture of MeOH:THF (3:1).

-

-

Activation: Add K₂CO₃ (0.1 – 0.5 equiv) at 0°C.

-

Expert Insight: Do not use stoichiometric base unless necessary. Catalytic amounts reduce the risk of ring opening.

-

-

Reaction: Allow the mixture to warm to 20–25°C. Stir for 30–120 minutes.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (M+) and appearance of the alcohol (M-42).

-

Critical Check: If a new spot appears with a mass corresponding to the ring-opened amino alcohol (M+18), immediately quench.

-

-

Quench:

-

Method A (Resin): Add Amberlite IR-120 (H⁺) resin until pH is neutral (7.0). Filter off the resin.

-

Method B (Acid): Add 1M HCl dropwise to pH 7.

-

-

Workup: Concentrate the filtrate under reduced pressure. If salt residue remains, redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Methodology 2: Enzymatic Hydrolysis (High Selectivity)

Best for: Type B substrates (N-Acyl Evans Auxiliaries) or substrates with other base-sensitive groups (epoxides, lactams). Mechanism: Lipases (e.g., Candida antarctica Lipase B) catalyze the hydrolysis of the ester under neutral conditions, leaving the amide/carbamate bonds completely untouched.

Reagents

-

Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

-

Solvent: Phosphate Buffer (pH 7.0) with organic co-solvent (Acetonitrile or THF) if needed for solubility.

Protocol Steps

-

Setup: Suspend the substrate (1.0 equiv) in Phosphate Buffer (pH 7.0) containing 10-20% Acetonitrile.

-

Initiation: Add CAL-B (20–50% w/w relative to substrate).

-

Incubation: Stir gently at 30°C.

-

Note: Vigorous stirring can mechanically degrade the immobilized enzyme beads.

-

-

Monitoring: Reaction times are longer (4–24 hours). Monitor via HPLC.[4]

-

Termination: Filter the mixture to remove the enzyme beads (beads can often be washed and reused).

-

Extraction: Extract the aqueous filtrate with EtOAc or DCM.

Methodology 3: Acid-Catalyzed Methanolysis (Alternative)

Best for: Substrates stable to acid but sensitive to any base (e.g., prone to racemization or elimination). Mechanism: Fisher esterification equilibrium driven toward the methyl ester (MeOAc) and the alcohol product.

Protocol Steps

-

Reagent Generation: Generate HCl in situ by adding Acetyl Chloride (0.1 equiv) dropwise to dry Methanol at 0°C. Stir for 15 mins.

-

Reaction: Add the substrate to the acidic methanol solution.

-

Conditions: Stir at room temperature for 2–6 hours.

-

Workup: Neutralize with solid NaHCO₃, filter, and concentrate.

Comparative Data & Troubleshooting

Reagent Selection Guide

| Parameter | Zemplén (NaOMe) | Carbonate (K₂CO₃) | Enzymatic (CAL-B) | Acid (HCl/MeOH) |

| pH Condition | Strong Basic (pH >12) | Mild Basic (pH ~10) | Neutral (pH 7) | Acidic (pH <2) |

| Rate | Very Fast (<30 min) | Fast (1-2 h) | Slow (4-24 h) | Medium (2-6 h) |

| Type A Stability | Moderate | High | Very High | High |

| Type B Stability | Unstable (Cleavage) | Risk (Temp dependent) | Stable | Moderate |

| Cost | Low | Low | High | Low |

Troubleshooting Common Issues

-

Issue: Ring Opening (Formation of Amino Alcohol)

-

Cause: Base concentration too high or temperature too high.

-

Solution: Switch to Method 2 (Enzymatic) or lower the equivalents of K₂CO₃ to 0.05 eq and run at 0°C.

-

-

Issue: Transesterification of Evans Auxiliary

-

Cause: Use of alkoxides (NaOMe) on N-acyl oxazolidinones.

-

Solution: Strictly avoid NaOMe. Use Method 2 or Method 3.

-

-

Issue: Acetyl Migration

-

Cause: In substrates with adjacent hydroxyls (1,2-diols), the acetyl group may migrate rather than hydrolyze under basic conditions.[5]

-

Solution: Use Method 3 (Acidic) or Method 2 (Enzymatic), as migration is base-promoted.

-

Experimental Workflow Diagram

Caption: Operational workflow for selecting and executing the deprotection protocol.

References

- Zemplén Deacetylation Standard: Zemplén, G., & Pacsu, E. (1929). Berichte der deutschen chemischen Gesellschaft.

-

Oxazolidinone Stability: Renslo, A. R. (2013). Oxazolidinone Antibiotics.[6][7] In Topics in Heterocyclic Chemistry. Springer. Link (Discusses stability of the Linezolid core).

-

Selective Deprotection: Crouch, R. D., et al. (2003).[8] "Removal of Acyl Protecting Groups Using Solid NaOH and a Phase Transfer Catalyst." Synlett, 2003(07), 0991-0992. Link (Demonstrates mild basic hydrolysis).

- Enzymatic Methods: Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis. Wiley-VCH.

-

Evans Auxiliary Sensitivity: Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link (Highlights the reactivity of the N-acyl bond).

- K2CO3 Protocol: Plattner, D. A., et al. (1999). "Mild Deacetylation of Carbohydrates." Journal of Carbohydrate Chemistry.

Sources

- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Removal of Acyl ProtectingGroups Using Solid NaOH and a Phase Transfer Catalyst [organic-chemistry.org]

Optimizing Synthetic Yield of Ifosfamide: An Application and Protocol Guide

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the alkylating agent Ifosfamide, with a specific focus on optimizing reaction yields. While direct synthesis via acetate intermediates is not the most commonly cited pathway, we will explore a prevalent method involving a chloroacetyl intermediate, which is subsequently reduced. This guide delves into the critical parameters of this synthetic route, offering detailed protocols, troubleshooting advice, and analytical methods to ensure high-yield and high-purity production of Ifosfamide.

Introduction to Ifosfamide

Ifosfamide is a crucial chemotherapeutic agent used in the treatment of a variety of cancers, including testicular cancer, sarcoma, and lymphoma.[1] It functions as a DNA alkylating agent, but only after metabolic activation by cytochrome P450 enzymes in the liver.[2] This bioactivation process generates the active metabolites that are responsible for its cytotoxic effects.[3] The chemical structure of Ifosfamide, N,3-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide, presents unique synthetic challenges. Given its therapeutic importance, the development of efficient and high-yield synthetic routes is of paramount importance in pharmaceutical manufacturing.

Overview of a Key Synthetic Pathway

A widely employed synthetic strategy for Ifosfamide involves the use of propanolamine and phosphorus oxychloride as starting materials.[4][5] This multi-step synthesis generally proceeds as follows:

-

Ring-Closure Reaction: Propanolamine reacts with phosphorus oxychloride to form a cyclic phosphoryl chloride intermediate.

-

First Substitution: The phosphoryl chloride intermediate then reacts with chloroethylamine hydrochloride to yield a phosphamide.

-

Second Substitution (Acylation): Chloroacetyl chloride is added to the phosphamide, leading to the formation of the key intermediate, 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide.[6]

-

Reduction: The final step involves the reduction of the chloroacetyl group to an ethyl group, yielding Ifosfamide.

This pathway offers a reliable method for Ifosfamide production, with reported overall yields in the range of 30-35%.[6]

Workflow for Ifosfamide Synthesis

Caption: A generalized workflow for the synthesis of Ifosfamide.

Key Parameters for Yield Optimization

Optimizing the yield of Ifosfamide requires careful control over several critical reaction parameters.

| Parameter | Recommended Conditions | Rationale & Impact on Yield |

| Reaction Temperature | -5°C to 25°C for initial steps; -5°C to 10°C for reduction.[6] | Lower temperatures control exothermic reactions, minimizing side product formation. Tightly controlling the reduction temperature is crucial for selectivity and preventing over-reduction. |

| Solvent | Dichloromethane for initial steps; Tetrahydrofuran (THF) for reduction.[5][7] | Dichloromethane is an effective solvent for the starting materials and intermediates. THF is a suitable solvent for the reduction step with sodium borohydride. |

| Base (Acid Scavenger) | Triethylamine.[5] | Neutralizes the HCl generated during the substitution reactions, driving the reaction to completion and preventing unwanted side reactions. |

| Reducing Agent | Sodium borohydride, potentially with a Lewis acid catalyst (e.g., boron trifluoride etherate).[7] | Sodium borohydride is a selective reducing agent for the amide. The use of a catalyst can enhance the reaction rate and efficiency. |

| Reaction Time | Varies for each step (2-10 hours for substitutions, 10-20 hours for reduction).[6] | Sufficient reaction time is necessary for complete conversion. Monitoring the reaction progress by TLC or HPLC is recommended to determine the optimal time. |

| Purification Method | Recrystallization from a solvent mixture such as diethyl ether/methanol or diisopropyl ether/isopropanol.[8] | Effective purification is critical for removing unreacted starting materials and by-products, thereby increasing the purity and isolated yield of the final product. |

Detailed Experimental Protocols

5.1. Synthesis of 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide

-

To a solution of phosphorus oxychloride (0.068 mol) in dichloromethane (30 ml) in a four-necked flask cooled with an ice-water bath, slowly add a pre-mixed solution of aminopropanol (0.066 mol), triethylamine (0.134 mol), and dichloromethane (10 ml).[6]

-

Stir the mixture thoroughly. A significant amount of white precipitate will form.

-

After the addition is complete, maintain the reaction temperature at -5°C for 2 hours.[6]

-

Subsequently, add chloroethylamine hydrochloride and continue the reaction for another 3-5 hours at a temperature between -5°C and 25°C.[6]

-

Then, add chloroacetyl chloride and allow the reaction to proceed for 5-10 hours at a temperature between -5°C and 20°C.[6]

5.2. Reduction to Ifosfamide

-

In a three-necked flask, dissolve the intermediate from the previous step (0.0073 mol) in tetrahydrofuran (THF) (15 ml) with stirring at room temperature.[6]

-

Once the material is fully dissolved, add sodium borohydride (0.0105 mol).

-

Heat the reaction mixture to 40°C.[6]

-

The reaction time for the reduction is typically between 10 to 20 hours at a temperature of -5 to 10°C.[6]

5.3. Work-up and Purification

-

After the reduction is complete, quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent, such as chloroform.[7]

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure to obtain the crude Ifosfamide.

-

Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane:methanol (10:1) to yield a yellow oil.[6]

-

Further purification can be achieved by recrystallization from a mixture of an ether (e.g., diethyl ether or diisopropyl ether) and an alcohol (e.g., methanol or isopropanol).[8]

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized Ifosfamide, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): A reliable method for assessing the purity of Ifosfamide and quantifying any impurities. A typical method might use a C18 column with a mobile phase of water and acetonitrile and UV detection at 195 nm.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the Ifosfamide molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Common Impurities and Troubleshooting

The synthesis of Ifosfamide can lead to the formation of several process-related impurities.[2] These can include N-dechloroethylated species and products of incomplete reaction or side reactions.[2]

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction in one or more steps. | Monitor each step by TLC or HPLC to ensure complete conversion before proceeding. Optimize reaction times and temperatures. |

| Degradation of intermediates or final product. | Maintain recommended temperature ranges throughout the synthesis. Use high-purity reagents and solvents. | |

| High Impurity Levels | Inefficient purification. | Optimize the recrystallization solvent system and conditions. Consider multiple recrystallizations if necessary. |

| Side reactions due to improper temperature control. | Strictly adhere to the recommended temperature profiles for each reaction step. |

Logical Relationship of Synthesis Steps

Caption: Logical flow of the Ifosfamide synthesis process.

Conclusion

The synthesis of Ifosfamide via a chloroacetyl intermediate is a robust and scalable method. By carefully controlling key reaction parameters such as temperature, solvent, and reaction time, and by implementing effective purification strategies, it is possible to achieve high yields of pure Ifosfamide. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important anticancer drug.

References

- An In-depth Technical Guide to the Chemical Properties and Stability of Ifosfamide-d4 - Benchchem. (n.d.).

- Ifosfamide Impurities and Related Compound - Veeprho. (n.d.).

- The analysis of ifosfamide and its metabolites (review) - PubMed. (1991).

- Ifosfamide-impurities - Pharmaffiliates. (n.d.).

- Method of synthesizing ifosfamide - Eureka | Patsnap. (2007).

- Ifosfamide Assay Analyzed with HPLC – AppNote - MicroSolv Technology Corporation. (2021).

- CN101058589A - Method of synthesizing ifosfamide - Google Patents. (2007).

- US4882452A - Process for the preparation of ifosfamide having improved properties - Google Patents. (1989).

- WO1997022614A1 - Ifosfamide, analogues thereof and their preparation - Google Patents. (1997).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Method of synthesizing ifosfamide - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

- 7. WO1997022614A1 - Ifosfamide, analogues thereof and their preparation - Google Patents [patents.google.com]

- 8. US4882452A - Process for the preparation of ifosfamide having improved properties - Google Patents [patents.google.com]

- 9. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]

Technical Guide: Handling, Storage, and Protocol Optimization for Moisture-Sensitive Oxazolidinones

Executive Summary

Oxazolidinones, particularly Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone) and their

This guide defines the rigorous anhydrous protocols required to maintain the integrity of these reagents. It shifts focus from "standard organic handling" to "exclusion-zone chemistry," where moisture is treated as a stoichiometric contaminant that degrades diastereomeric ratios (dr) and chemical yield.

Chemical Basis of Sensitivity

To handle these compounds effectively, one must understand the failure modes. The sensitivity of oxazolidinones is context-dependent:

-

Parent Auxiliaries (Stable but Hygroscopic): Compounds like (S)-4-isopropyl-2-oxazolidinone are chemically stable but can adsorb atmospheric moisture. This "bound water" destroys stoichiometry in subsequent enolization steps.

- -Acyl Intermediates (Hydrolytically Unstable): The exocyclic imide bond is activated. Exposure to hydroxide (from wet base) can cause endocyclic cleavage (opening the ring) rather than the desired exocyclic cleavage, destroying the auxiliary.

-

Metal Enolates (Hyper-Sensitive): The boron or titanium enolates generated during aldol reactions react with water at diffusion-controlled rates, protonating the enolate and killing the chiral induction immediately.

Visualization: Degradation vs. Utilization Pathways

Figure 1: Critical sensitivity points in the oxazolidinone lifecycle. Red nodes/paths indicate failure modes driven by moisture or improper pH control.

Storage and Material Management

Proper storage prevents the "silent killer" of asymmetric catalysis: hydrated starting materials.

Long-Term Storage Protocol

-

Temperature: Store parent auxiliaries at 2–8°C.

-acyl derivatives should be stored at -20°C to prevent slow hydrolysis or transacylation. -

Atmosphere: All opened containers must be backfilled with Argon (preferred over Nitrogen due to higher density) and sealed with Parafilm.

-

Desiccation: Hygroscopic variants (e.g., salts or specific amino-alcohol precursors) must be stored in a desiccator containing active phosphorus pentoxide (

) or indicating Drierite.

Re-Drying Protocol (Mandatory for High-Precision Work)

Before using a parent auxiliary in an enolization reaction, verify water content. If >500 ppm, execute the following:

-

Dissolution: Dissolve the auxiliary in dry Ethyl Acetate.

-

Azeotrope: Rotary evaporate to dryness.

-

Vacuum Drying: Place the solid in a vacuum oven at 40–50°C (< 1 mbar) for 12 hours.

-

Verification: Check melting point. A depressed melting point often indicates hydration or impurity.

Operational Protocols

Protocol A: Anhydrous Weighing & Transfer

Use this for handling hygroscopic salts or sensitive

-

Preparation: Flame-dry a Schlenk flask or round-bottom flask containing a magnetic stir bar. Allow it to cool under a stream of dry Argon.

-

Glovebox (Ideal): Weigh the oxazolidinone inside an Argon-filled glovebox.

-

Benchtop (Alternative):

-

Place the reagent bottle and the receiving flask in a "glove bag" or use an inverted funnel with high-flow Argon over the balance.

-

Speed Weighing: Tare the flask. Quickly add the solid. Cap immediately with a rubber septum. Purge the headspace with Argon for 5 minutes via needle outlet.

-

Protocol B: The "Evans Enolate" Generation

This is the most critical workflow. Moisture here results in low yield and poor diastereoselectivity.

Reagents:

-

Solvent: DCM or THF (distilled from CaH2 or Na/Benzophenone, or from an SPS system). Water content must be <50 ppm.

-

Lewis Acid:

(Dibutylboron triflate) - Highly moisture sensitive. Fumes in air.[2][3]

Step-by-Step:

-

System Setup: Connect the reaction flask to a dual-manifold Schlenk line (Vacuum/Argon). Flame dry the flask with the stir bar inside.

-

Solvent Transfer: Cannulate the dry solvent into the flask under Argon pressure. Do not pour.

-

Cooling: Cool the

-acyl oxazolidinone solution to -78°C (Dry ice/Acetone). -

Lewis Acid Addition:

-

Use a gas-tight syringe.

-

Add

dropwise down the side of the flask to pre-cool it before it hits the solution. -

Note: If the solution turns cloudy instantly, your system has moisture (boron hydrolysis).

-

-

Base Addition: Add dry Triethylamine (distilled from CaH2) dropwise.

-

Enolization: Stir at 0°C for 15 minutes (formation of the Z-enolate), then re-cool to -78°C for the electrophile addition.

Protocol C: Controlled Hydrolysis (Cleavage)

Removing the auxiliary requires breaking the N-acyl bond without opening the ring.

-

Standard: Use

(Lithium hydroperoxide), generated in situ from -

Why:

is more nucleophilic (alpha-effect) and less basic (pKa ~11.8) than -

Moisture Note: While this step uses water, the temperature must be controlled (0°C) to prevent non-selective hydrolysis.

Quality Control & Troubleshooting

Diagnostic Data Table

| Parameter | Method | Acceptance Criteria | Failure Indication |

| Water Content | Karl Fischer (Coulometric) | < 50 ppm (Solvents) | Low yield, protonated SM recovery |

| Purity | 1H NMR (CDCl3) | > 98% | Extra peaks near 3.5-4.5 ppm (Ring opening) |

| Enolization | Visual Check | Clear solution (mostly) | Cloudiness upon |

| Product | Chiral HPLC | dr > 95:5 | dr < 80:20 (indicates "leak" in anhydrous protocol) |

Common Troubleshooting Scenarios

-

Scenario: Recovered starting material is high, conversion is low.

-

Cause: The Lewis acid (

) was hydrolyzed by adventitious moisture before enolization occurred. -

Fix: Check the quality of the triflate (should be clear/yellow, not dark/opaque). Flame dry glassware more rigorously.

-

-

Scenario: Poor diastereoselectivity (dr).

-

Cause: Incomplete enolization or "warm" reaction.

-

Fix: Ensure internal temperature probe is used. The reaction must stay < -70°C during electrophile addition.[4]

-

References

-

Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[5][6] Link

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropionic acid." Organic Syntheses. Link

-

Not Voodoo. (2024).[5][7] "Reagent Stability & Handling: Hygroscopic Reagents." University of Rochester.[8] Link

-

Sigma-Aldrich. (2023). "Handling Air-Sensitive Reagents: Technical Bulletin AL-134." Link

-

Ager, D. J., et al. (1996). "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.ie [fishersci.ie]

- 3. moodle2.units.it [moodle2.units.it]

- 4. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To [chem.rochester.edu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Oxazolidinone Acetate Substitutions

Executive Summary & Scope

This guide addresses low yields encountered during the nucleophilic substitution of acetoxy groups attached to the oxazolidinone ring (typically at the C4 or C5 position). This transformation is a cornerstone in the synthesis of nitrogen heterocycles and complex alkaloids, relying on the generation of reactive

Common Failure Modes:

-

Elimination: Formation of enamides (or oxazolones) instead of substitution products.

-

Hydrolysis: Reversion to the hemiaminal (alcohol) or complete ring opening.

-

Stereochemical Erosion: Loss of diastereoselectivity during the cation formation step.

Diagnostic Workflow

Before altering reagents, determine the specific failure pathway using this logic tree. Analyze your crude reaction mixture via

Figure 1: Diagnostic logic for identifying the root cause of yield loss in acetoxy-oxazolidinone substitutions.

Troubleshooting Guides & FAQs

Issue: The "Elimination" Trap (Enamide Formation)

Symptom: The acetate is consumed, but the desired nucleophile is not incorporated. NMR shows new alkene signals (enamide/enecarbamate).

Mechanism:

The reaction proceeds via an

Figure 2: The bifurcation point between substitution and elimination.

Q: How do I suppress elimination?

-

Lower the Temperature: Perform the activation at -78 °C. The iminium ion is stable at low temperatures; elimination often has a higher activation energy.

-

Change the Lewis Acid: Strong oxophilic Lewis acids (e.g.,

, -

Nucleophile Selection: Avoid basic nucleophiles. Use "

-nucleophiles" such as allylsilanes, silyl enol ethers, or electron-rich aromatics (Friedel-Crafts type). If using an amine, it must be non-basic (e.g., protected as a carbamate) or used in the presence of a non-nucleophilic base scavenger (2,6-di-tert-butylpyridine).

Issue: Ring Opening (Hydrolysis)

Symptom: Loss of the cyclic carbamate signals. Appearance of broad OH/NH peaks.

Q: Why is my ring falling apart?

-

Moisture Sensitivity:

-acyliminium ions are extremely hygroscopic. Even trace water will quench the cation to form the hemiaminal, which can then ring-open. -

Protocol Adjustment:

-

Flame-dry all glassware.

-

Use molecular sieves (4Å) in the reaction vessel.

-

Verify solvent dryness (DCM or MeCN should be

ppm

-

Issue: Low Conversion (Stalled Reaction)

Symptom: Starting material (acetate) remains unchanged even after hours.

Q: The acetate won't leave. What now?

-

Activation Threshold: The acetoxy group is a relatively poor leaving group compared to a chloride or mesylate. It requires Lewis Acid activation.

-

Lewis Acid Strength Table:

| Lewis Acid | Relative Strength | Recommended Use |

| Very High | Difficult substrates; perform at -78°C. | |

| High | Standard starting point; good balance. | |

| High | Excellent for silyl nucleophiles (catalytic cycle). | |

| Moderate | Use if | |

| Low | Only for highly reactive (benzylic) acetates. |

-

Stoichiometry: Ensure you are using at least 1.1–2.0 equivalents of Lewis Acid. Coordination to the carbamate carbonyl can sequester the catalyst.

Issue: Stereochemical Erosion

Symptom: Product is formed but as a 1:1 mixture of diastereomers (low d.r.).

Q: How do I control the stereochemistry?

-

Mechanism: The reaction proceeds via a planar cation (

-like). Stereocontrol is dictated by the approach of the nucleophile relative to existing substituents (usually C4 or C5). -

1,2-Induction: If there is a substituent adjacent to the acetate, steric bulk will direct the nucleophile to the opposite face (trans-selectivity is common).

-

1,3-Induction: If the auxiliary is chiral (e.g., Evans-type), the bulky group (Bn, iPr) will shield one face of the planar iminium ion.

-

Fix: Lower the temperature to -78 °C to maximize the energy difference between the transition states of the two faces. Ensure the solvent is non-coordinating (DCM) to encourage tight ion-pairing which can block one face.

Validated Experimental Protocol

Protocol:

This protocol minimizes elimination by controlling temperature and using a silyl nucleophile.

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 4-acetoxy-2-oxazolidinone (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL, 0.1 M). Add activated 4Å Molecular Sieves (100 mg).

-

Nucleophile Addition: Add Allyltrimethylsilane (3.0 equiv, 3.0 mmol) via syringe.

-

Activation: Cool the mixture to -78 °C (Dry ice/Acetone bath). Stir for 15 minutes.

-

Catalysis: Dropwise add

(1.5 equiv, 1.5 mmol) over 5 minutes. Note: Fuming liquid; handle under inert atmosphere. -

Reaction: Stir at -78 °C for 2 hours. Monitor via TLC (stain with PMA or Ninhydrin).

-

Checkpoint: If conversion is <50% after 2h, warm slowly to -40 °C. Do not exceed 0 °C.

-

-

Quench: Quench at low temperature with saturated aqueous

. -

Workup: Extract with DCM (3x), dry over

, and concentrate.

References

-

Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link

-

Duarte, F. J., et al. (2011).[3] Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst.[3] The Journal of Organic Chemistry, 76(17), 6997–7004.[3] Link

-

Kano, S., et al. (1987). Diastereoselective reaction of 4-acetoxy-2-oxazolidinone derivatives with organosilicon reagents. Chemical and Pharmaceutical Bulletin, 35(10), 4056-4063. Link

-

Bernaerts, K., et al. (2025). Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement. The Journal of Organic Chemistry. Link

Sources

- 1. Acyclic stereoselection in the reaction of nucleophilic reagents with chiral N-acyliminium ions generated from N- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing Impurity F (deacetylated form) from Ifosfamide intermediates

Welcome to the Technical Support Center for the purification of Ifosfamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of Impurity F, the deacetylated form of Ifosfamide. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the highest purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is Ifosfamide Impurity F and why is its removal critical?

Ifosfamide Impurity F, chemically known as 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-Oxide, is a process-related impurity in the synthesis of Ifosfamide.[1] It is the N-deacetylated precursor to Ifosfamide. The presence of this impurity is a critical quality attribute that must be controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies have stringent limits on impurity levels in active pharmaceutical ingredients (APIs).[2]

Q2: At what stage of the synthesis is Impurity F typically formed?

Impurity F is an intermediate in some synthetic routes of Ifosfamide.[3][4] Its formation is often associated with the reaction of 3-(2-chloroethylamino)-propanol with phosphorus oxychloride, followed by subsequent reactions. Incomplete chloroacetylation or hydrolysis of the chloroacetyl group can lead to the presence of this impurity in the crude Ifosfamide product.

Q3: What are the primary analytical techniques to detect and quantify Impurity F?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying Impurity F.[5][6] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Micellar Electrokinetic Chromatography (MEKC) can also be employed for separation and identification.[7][8][9] It is crucial to develop a validated analytical method to ensure accurate quantification of the impurity.

Troubleshooting Guides

Issue 1: Sub-optimal Separation of Impurity F using Chromatography

Question: My HPLC analysis shows poor resolution between the Ifosfamide peak and the Impurity F peak. How can I improve the separation?

Answer:

Poor resolution in HPLC is a common challenge that can be addressed by systematically optimizing chromatographic parameters. The chemical structures of Ifosfamide and Impurity F are very similar, differing only by a chloroacetyl group, which can make separation difficult.

Causality and Recommended Actions:

-

Mobile Phase Composition: The polarity of the mobile phase is a critical factor. Since Ifosfamide is more polar than Impurity F, adjusting the mobile phase composition can enhance separation.

-

Action: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent may improve resolution.

-

-

Column Chemistry: The choice of stationary phase is paramount.

-

Action: A reversed-phase C18 column is a good starting point.[10] However, if resolution is still an issue, consider columns with different selectivities, such as a phenyl-hexyl or a polar-embedded phase column. Chiral stationary phases have also been used for the separation of Ifosfamide and its metabolites.[11][12]

-

-

pH of the Aqueous Phase: The ionization state of the molecules can affect their retention.

-

Action: Adjust the pH of the aqueous component of your mobile phase. A pH range of 3-7 is generally a good starting point for these compounds.

-

-

Temperature: Column temperature affects viscosity and mass transfer.

-

Action: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times. Experiment with temperatures between 25°C and 40°C.

-

Visualizing the Workflow:

Caption: HPLC Optimization Workflow

Issue 2: Inefficient Removal of Impurity F by Crystallization

Question: I am using crystallization to purify my crude Ifosfamide, but a significant amount of Impurity F remains in the final product. What can I do to improve the purity?

Answer:

Crystallization is a powerful purification technique based on differences in solubility between the desired compound and its impurities.[13][14] The efficiency of this process is highly dependent on the solvent system and the crystallization conditions.

Causality and Recommended Actions:

-

Solvent System Selection: The ideal solvent system should have high solubility for Ifosfamide at an elevated temperature and low solubility at a lower temperature, while Impurity F should ideally remain in the mother liquor.

-

Action: A mixture of a good solvent and an anti-solvent is often effective. For Ifosfamide, solvent mixtures such as diethyl ether/methanol or diisopropyl ether/methanol have been reported to be effective.[15] You may need to screen various solvent systems to find the optimal one for your specific impurity profile.

-

-